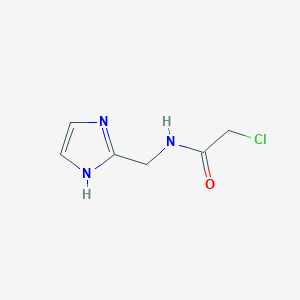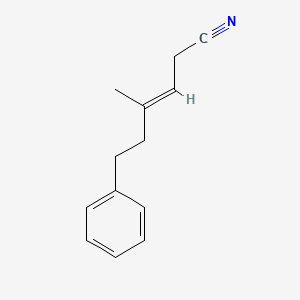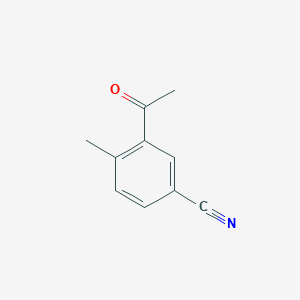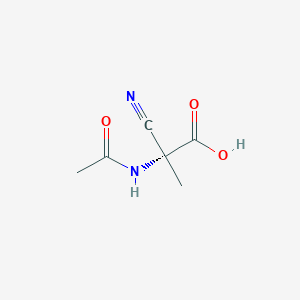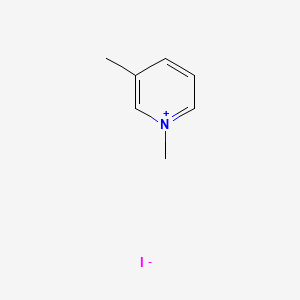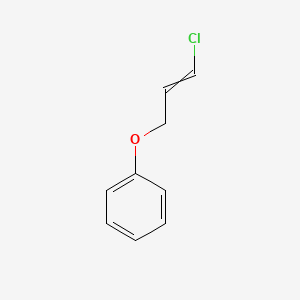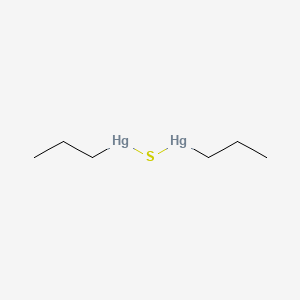
Dipropyl-mu-thioxodimercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropyl-mu-thioxodimercury is a chemical compound with the molecular formula C6H14Hg2S It is characterized by the presence of two mercury atoms bonded to a sulfur atom, with each mercury atom also bonded to a propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl-mu-thioxodimercury typically involves the reaction of mercury salts with thiol-containing compounds under controlled conditions. One common method is the reaction of mercury(II) chloride with dipropyl sulfide in the presence of a reducing agent. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and the use of specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Dipropyl-mu-thioxodimercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to elemental mercury and thiol-containing compounds.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are conducted under an inert atmosphere.
Major Products Formed
The major products formed from these reactions include mercury(II) oxide, elemental mercury, and various substituted mercury compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Dipropyl-mu-thioxodimercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics, particularly in the detection and treatment of mercury-related conditions.
Industry: this compound is used in the production of specialized materials and as a component in certain industrial processes.
作用機序
The mechanism of action of dipropyl-mu-thioxodimercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The compound can bind to the thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated by the formation of mercury-sulfur bonds, which are highly stable and resistant to dissociation.
類似化合物との比較
Similar Compounds
Dimethylmercury: Similar in structure but with methyl groups instead of propyl groups.
Diethylmercury: Contains ethyl groups instead of propyl groups.
Diphenylmercury: Contains phenyl groups instead of propyl groups.
Uniqueness
Dipropyl-mu-thioxodimercury is unique due to its specific combination of propyl groups and the presence of a sulfur atom bridging two mercury atoms. This structure imparts distinct chemical properties and reactivity compared to other mercury compounds, making it valuable for specific applications in research and industry.
特性
CAS番号 |
81259-76-9 |
|---|---|
分子式 |
C6H14Hg2S |
分子量 |
519.43 g/mol |
IUPAC名 |
propyl(propylmercuriosulfanyl)mercury |
InChI |
InChI=1S/2C3H7.2Hg.S/c2*1-3-2;;;/h2*1,3H2,2H3;;; |
InChIキー |
RVIZPYHRUPMJEU-UHFFFAOYSA-N |
正規SMILES |
CCC[Hg]S[Hg]CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[1-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-3-methylsulfonothioyloxy-1-oxopropan-2-yl]carbamate](/img/structure/B13807484.png)
![Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807487.png)

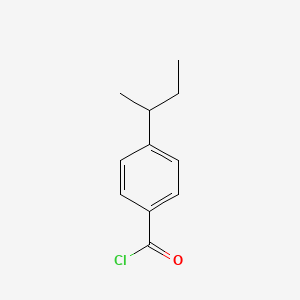
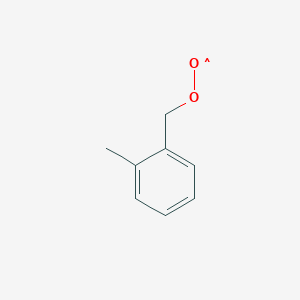
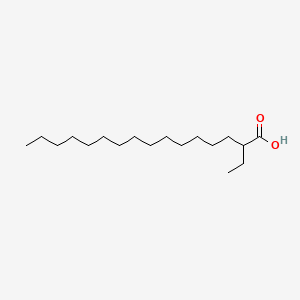
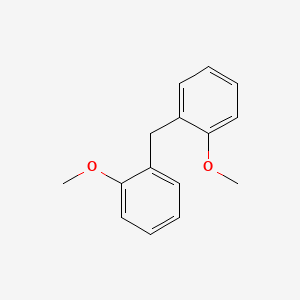
![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)
